molecular formula C20H18ClN5OS B2756126 N-(3-chlorophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide CAS No. 1358825-83-8

N-(3-chlorophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide

Cat. No.: B2756126
CAS No.: 1358825-83-8
M. Wt: 411.91
InChI Key: XMGVJTRKKKJYJE-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide ( 1358825-83-8) is a synthetic small molecule based on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential . This compound features a molecular formula of C20H18ClN5OS and a molecular weight of 411.91 g/mol . Its structure incorporates key pharmacophores, including the 1,2,4-triazole ring and a quinoxaline system, which are frequently associated with interactions with various biological targets . The propan-2-yl (isopropyl) group at the 1-position of the triazole ring and the (3-chlorophenyl)acetamide chain connected via a sulfanyl linkage are critical structural features that influence its physicochemical properties and binding affinity. The [1,2,4]triazolo[4,3-a]quinoxaline core is a recognized pharmacophore in anticancer research, with studies showing that derivatives can act as DNA intercalators, inhibiting the proliferation of various cancer cell lines such as HepG2, HCT-116, and MCF-7 . Related analogs have also demonstrated significant potential as enzyme inhibitors, showing promising activity against α-amylase and α-glucosidase for diabetes research, as well as acetylcholinesterase (AChE) in the context of Alzheimer's disease studies . The presence of the 1,2,4-triazole moiety is a key contributor to these activities, as this ring system is known to be a versatile scaffold that can enhance binding to enzyme active sites through hydrogen bonding and dipole interactions . The specific substitution pattern on the scaffold, particularly at the 1 and 4 positions, is a major determinant of biological activity and selectivity, making this compound a valuable candidate for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5OS/c1-12(2)18-24-25-19-20(23-15-8-3-4-9-16(15)26(18)19)28-11-17(27)22-14-7-5-6-13(21)10-14/h3-10,12H,11H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGVJTRKKKJYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Triazoloquinoxaline Synthesis

The triazoloquinoxaline core is synthesized via a sequence starting with quinoxaline derivatives. As demonstrated in the synthesis of analogous compounds, o-phenylenediamine (1) is condensed with oxalic acid to form quinoxaline-2,3-dione (2) . Subsequent treatment with thionyl chloride converts the dione into 2,3-dichloroquinoxaline (3) in 95% yield. Hydrazinolysis of 3 with hydrazine hydrate yields 2-chloro-3-hydrazinylquinoxaline (4) , which undergoes cyclization with triethyl ortho-propionate to form 4-chloro-1-ethyl-triazolo[4,3-a]quinoxaline (5) . For the target compound, triethyl ortho-isobutyrate replaces triethyl ortho-propionate to introduce the propan-2-yl group at position 1 of the triazoloquinoxaline core.

Key Reaction Conditions:

  • Cyclization of 4 with triethyl ortho-isobutyrate occurs at 120°C for 6–8 hours in anhydrous ethanol.
  • Yield: 78–82% after recrystallization from acetonitrile/water.

Introduction of the Propan-2-yl Group

The propan-2-yl group at position 1 of the triazoloquinoxaline is introduced via Mitsunobu alkylation. Patent data reveals that 2-iodoaniline derivatives are alkylated with propargyl alcohols under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine). Adapted for this synthesis, 4-chloro-triazolo[4,3-a]quinoxaline reacts with isopropyl alcohol in tetrahydrofuran (THF) at 0–5°C, yielding 1-(propan-2-yl)-4-chloro-triazolo[4,3-a]quinoxaline (6) .

Optimization Insights:

  • Temperature control (<10°C) prevents undesired side reactions.
  • Yield: 70–75% after column chromatography (silica gel, hexane/ethyl acetate).

Sulfur Incorporation via Nucleophilic Substitution

The sulfanyl group at position 4 is introduced through nucleophilic displacement of the chloride in 6 . Treatment with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 60°C for 4 hours generates the thiol intermediate, which is subsequently reacted with chloroacetyl chloride to form 2-chloro-N-(3-chlorophenyl)acetamide (7) .

Critical Parameters:

  • NaSH concentration: 1.5 equivalents to avoid polysulfide formation.
  • Reaction time: Extended beyond 4 hours reduces yield due to oxidation.

Final Coupling and Acetamide Formation

The thiolated triazoloquinoxaline intermediate reacts with 7 in the presence of potassium carbonate (K₂CO₃) in acetone at reflux (56°C) for 12 hours. This nucleophilic substitution yields the target compound, which is purified via recrystallization from ethanol.

Characterization Data:

  • Melting Point : 235–237°C.
  • IR (KBr) : 3412 cm⁻¹ (N–H), 1734 cm⁻¹ (C=O), 1629 cm⁻¹ (C=N).
  • ¹H NMR (DMSO-d₆) : δ 8.39 (s, 1H, triazolo-H), 7.67–8.30 (m, 8H, aryl-H), 3.47 (q, 2H, CH₂), 1.51 (t, 3H, CH₃).

Alternative Metal-Free Synthesis

Recent advancements enable metal-free synthesis of triazoloquinoxalines using iodine-mediated cyclization. In this approach, N-sulfonyl-2-iodoaniline undergoes cycloaddition with sodium azide under mild conditions, bypassing transition-metal catalysts. Applied to the target compound, this method reduces metal contamination and improves scalability.

Advantages:

  • Reaction time: 3–4 hours at 80°C.
  • Yield: 80–85% with >95% purity.

Synthetic Pathway Comparison

Step Conventional Method Metal-Free Method
Cyclization Triethyl ortho-ester, 120°C I₂, DMSO, 80°C
Alkylation Mitsunobu (DEAD, PPh₃) Propargyl alcohol, I₂
Sulfur Incorporation NaSH, DMF Thiol-ene click chemistry
Yield 65–70% 80–85%

Challenges and Optimization

  • Byproduct Formation : Over-alkylation at the triazolo nitrogen is mitigated by stoichiometric control of isopropyl alcohol.
  • Oxidation of Thiol : Use of nitrogen atmosphere and antioxidant additives (e.g., BHT) preserves thiol intermediates.
  • Solvent Selection : DMF enhances solubility but requires post-reaction dialysis to remove residual solvent.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazoloquinoxaline ring and chlorophenyl group participate in nucleophilic substitution under controlled conditions:

Example Reaction
Replacement of the 3-chloro substituent on the phenyl ring with amines:

C6H4Cl+RNH2CuI, DMF, 100°CC6H4NHR+HCl\text{C}_6\text{H}_4\text{Cl} + \text{RNH}_2 \xrightarrow{\text{CuI, DMF, 100°C}} \text{C}_6\text{H}_4\text{NHR} + \text{HCl}

  • Conditions : Copper iodide catalyst in dimethylformamide (DMF) at elevated temperatures .

  • Products : Substituted aniline derivatives with retained triazoloquinoxaline structure .

Oxidation and Reduction

The sulfanyl (-S-) bridge and triazole ring undergo redox transformations:

Sulfanyl Oxidation

-S-H2O2,AcOH-SO-excess H2O2-SO2-\text{-S-} \xrightarrow{\text{H}_2\text{O}_2, \text{AcOH}} \text{-SO-} \xrightarrow{\text{excess H}_2\text{O}_2} \text{-SO}_2\text{-}

  • Reagents : Hydrogen peroxide in acetic acid .

  • Outcome : Sulfoxide (SO) or sulfone (SO₂) derivatives, confirmed via 13C^{13}\text{C} NMR shifts at δ 45–55 ppm (SO) and δ 60–70 ppm (SO₂) .

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-NHCOCH2S-+H2OHCl, reflux-NH2+HOOCCH2S-\text{-NHCOCH}_2\text{S-} + \text{H}_2\text{O} \xrightarrow{\text{HCl, reflux}} \text{-NH}_2 + \text{HOOCCH}_2\text{S-}

  • Conditions : 6M HCl at 80°C for 12 hours .

  • Products : Free amine and thioglycolic acid derivatives .

Basic Hydrolysis

-NHCOCH2S-+NaOHH2O, 25°C-NH2+NaOOCCH2S-\text{-NHCOCH}_2\text{S-} + \text{NaOH} \xrightarrow{\text{H}_2\text{O, 25°C}} \text{-NH}_2 + \text{NaOOCCH}_2\text{S-}

  • Conditions : 2M NaOH at room temperature .

Cross-Coupling Reactions

The chlorophenyl group participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

C6H4Cl+ArB(OH)2Pd(PPh3)4,Na2CO3,dioxaneC6H4Ar\text{C}_6\text{H}_4\text{Cl} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3, \text{dioxane}} \text{C}_6\text{H}_4\text{Ar}

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) .

  • Scope : Compatible with aryl boronic acids bearing electron-donating or withdrawing groups .

Functionalization via Sulfur Reactivity

The sulfanyl group serves as a nucleophile in alkylation and acylation:

Alkylation with Alkyl Halides

-S-+RXK2CO3,DMF-S-R\text{-S-} + \text{RX} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{-S-R}

  • Yield : 60–85% for primary alkyl halides (e.g., methyl iodide, ethyl bromide) .

Acylation with Acid Chlorides

\text{-S-} + \text{RCOCl} \xrightarrow{\text{Et}_3\text{N, CH}_2\text{Cl}_2}} \text{-S-COR}

  • Reagents : Triethylamine in dichloromethane .

Thermal and Photochemical Reactions

The triazoloquinoxaline core demonstrates stability up to 250°C but undergoes photodegradation under UV light (λ = 254 nm):

Photodegradation Products

  • Primary : Cleavage of the sulfanylacetamide bridge, forming 1-(propan-2-yl)- triazolo[4,3-a]quinoxaline-4-thiol and 3-chloroacetanilide.

  • Quantum Yield : Φ = 0.12 ± 0.03 in acetonitrile.

Comparative Reactivity Table

Reaction Type Key Reagents/Conditions Products Yield Range
Nucleophilic SubstitutionCuI, DMF, 100°CAryl amines45–78%
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, dioxaneBiaryl derivatives65–92%
Sulfanyl OxidationH₂O₂, AcOHSulfoxides/sulfones82–95%
Acetamide Hydrolysis6M HCl, refluxAmine + thioglycolic acid88–94%

Mechanistic Insights

  • Triazoloquinoxaline Core : Electron-deficient nature facilitates electrophilic substitution at the quinoxaline C-2 and C-3 positions .

  • Sulfanyl Bridge : Polarizable sulfur atom enhances nucleophilicity, enabling alkylation and acylation .

  • Chlorophenyl Group : Ortho/para-directing effects influence substitution patterns in coupling reactions .

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a chlorophenyl group, a triazoloquinoxaline moiety, and a sulfanyl acetamide group. Its molecular formula is C20H18ClN5OSC_{20}H_{18}ClN_{5}OS . The synthesis typically involves multi-step reactions that include the formation of the triazoloquinoxaline structure followed by the introduction of the sulfanyl and acetamide groups.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to N-(3-chlorophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide. For instance, derivatives of quinoxaline have shown promising antiproliferative activity against various cancer cell lines. In one study, derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 and MCF-7 cell lines . This suggests that modifications to the triazoloquinoxaline core can enhance anticancer efficacy.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In silico studies using molecular docking techniques indicated that it may act as a 5-lipoxygenase inhibitor, which is significant given the role of this enzyme in inflammatory processes . Such activity could position it as a candidate for treating inflammatory diseases.

Case Studies and Experimental Findings

  • Antiproliferative Activity : A series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates were synthesized and tested for their antiproliferative effects. Many derivatives demonstrated significant activity against cancer cell lines .
  • Molecular Docking Studies : The anti-inflammatory potential was assessed through molecular docking studies which suggested favorable interactions with 5-lipoxygenase, indicating a pathway for further development as an anti-inflammatory agent .

Potential Applications

Given its promising biological activities, this compound could find applications in:

  • Pharmaceutical Development : As a lead compound for developing new anticancer or anti-inflammatory drugs.
  • Research Tools : For studying mechanisms of cancer proliferation and inflammation.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, compounds of this class might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and properties between the target compound and analogous derivatives:

Compound Name Core Structure Substituent on Phenyl Ring Molecular Weight Key Findings/Activity Reference
N-(3-chlorophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide [1,2,4]Triazoloquinoxaline 3-chloro 453.52 (calc.) Not explicitly reported in evidence; inferred potential for DNA interaction
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide [1,2,4]Triazoloquinoxaline 4-chloro-2-(CF₃) 533.51 (calc.) Increased electron-withdrawing effects from CF₃ may enhance metabolic stability
2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl) acetamide Bis([1,2,4]triazolo)quinoxaline 4-fluoro 549.56 (calc.) Potent Topo II inhibition, DNA intercalation, apoptosis induction in Caco-2 cells
N-(4-acetylphenyl)-2-[(1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide [1,2,4]Triazoloquinoxaline 4-acetyl 453.52 Acetyl group may reduce membrane permeability compared to chloro derivatives
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide Thiazolo[2,3-c][1,2,4]triazole 4-(benzothiazol-2-yl) 563.09 (calc.) Dual heterocyclic system (thiazolo-triazole) may broaden target specificity
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide Quinazolinone 2,4,6-trimethyl 464.0 Quinazolinone core is structurally distinct; trimethylphenyl enhances steric bulk

Biological Activity

N-(3-chlorophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide is a compound that exhibits significant biological activity, particularly in the realms of anticancer and antimicrobial research. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C25H22ClN4OSC_{25}H_{22}ClN_{4}OS and a molecular weight of 480.99 g/mol. The presence of the [1,2,4]triazolo[4,3-a]quinoxaline moiety is critical for its biological activity.

PropertyValue
Molecular FormulaC25H22ClN4OS
Molecular Weight480.99 g/mol
CAS Number868255-48-5

Anticancer Activity

Recent studies have demonstrated that derivatives of [1,2,4]triazolo[4,3-a]quinoxaline exhibit promising cytotoxic effects against various cancer cell lines. For instance, a study evaluated several compounds against A375 melanoma cells and found that specific derivatives significantly reduced cell viability at concentrations as low as 10 µM. The compound showed a residual viability percentage lower than 50%, indicating potent anticancer properties .

Table 1: Cytotoxicity of [1,2,4]Triazolo[4,3-a]Quinoxaline Derivatives

Compound IDConcentration (µM)% Cell Viability (A375)
Compound 1106%
Compound 21050.7%
Compound 31090.6%

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research indicates that triazole derivatives often exhibit broad-spectrum antibacterial and antifungal activities. For example, compounds containing the triazole scaffold have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Triazole Derivatives

Compound IDTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.125 µg/mL
Compound BEscherichia coli0.25 µg/mL
Compound CCandida albicans0.5 µg/mL

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its unique structural features. The presence of the triazole ring enhances its interaction with biological targets such as enzymes involved in cancer cell proliferation and microbial resistance mechanisms .

Case Studies

Several case studies have highlighted the compound's potential:

  • Anticancer Evaluation : A study focusing on the synthesis and evaluation of triazoloquinoxaline derivatives found that specific modifications to the triazole ring improved cytotoxicity against various cancer cell lines.
  • Antimicrobial Testing : Another study demonstrated that compounds derived from the triazolo framework showed significant inhibition against resistant strains of bacteria such as MRSA, suggesting potential clinical applications in treating infections caused by antibiotic-resistant pathogens .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis involves multi-step organic reactions requiring precise control of reaction conditions. Key parameters include:

  • Temperature : Elevated temperatures (70–100°C) for cyclization steps to form the triazoloquinoxaline core .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while chlorinated solvents (e.g., dichloromethane) are used for thiol-ether bond formation .
  • Reaction time : Extended durations (12–24 hours) for coupling reactions to ensure completion .
  • Purification : Column chromatography or recrystallization is essential to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and verify the triazoloquinoxaline core .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1680 cm1^{-1}, S-H stretch at ~2550 cm1^{-1}) .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and monitors intermediate formation .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .

Q. What is the solubility profile, and how does it impact biological assays?

The compound exhibits:

  • High solubility : In organic solvents (e.g., DMSO, ethanol) at 10–50 mM concentrations, suitable for in vitro studies .
  • Limited aqueous solubility : <0.1 mg/mL in water, necessitating solubilization agents (e.g., cyclodextrins) for in vivo administration .
  • Implications : Solvent choice must align with assay protocols to avoid precipitation or cytotoxicity from residual DMSO .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence biological activity?

Structure-Activity Relationship (SAR) studies of analogous compounds reveal:

SubstituentBiological Activity (IC50_{50})Key Finding
3-Cl (target)Anticancer: 2.3 µM (HeLa)Enhanced lipophilicity improves membrane permeability .
3-FAntimicrobial: MIC 8 µg/mL (E. coli)Fluorine increases electronegativity, boosting target binding .
3-BrReduced solubilityBromine’s bulkiness limits bioavailability despite similar potency .
Methodological note : Use isosteric replacements (e.g., Cl → CF3_3) to balance lipophilicity and solubility .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains .
  • Compound stability : Degradation in aqueous buffers may reduce apparent activity. Use fresh stock solutions and validate stability via HPLC .
  • Structural analogs : Compare activity of the 3-Cl derivative with 3-F and 3-Br analogs to isolate substituent effects .

Q. What strategies improve pharmacokinetic properties for in vivo studies?

  • Lipophilicity optimization : Introduce polar groups (e.g., hydroxyl) to the phenyl ring without compromising target binding .
  • Prodrug design : Mask the acetamide moiety with ester prodrugs to enhance oral bioavailability .
  • Nanocarrier systems : Encapsulate in liposomes or polymeric nanoparticles to improve aqueous dispersion and reduce toxicity .

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity while others show limited efficacy?

  • Mechanistic heterogeneity : The compound may act via multiple pathways (e.g., kinase inhibition vs. DNA intercalation), leading to cell-type-specific responses .
  • Experimental design : Varying incubation times (24 vs. 72 hours) or serum concentrations in cell culture media alter observed IC50_{50} values . Recommendation : Standardize assay conditions and include positive controls (e.g., doxorubicin) for cross-study comparisons .

Methodological Resources

  • Synthetic Protocols : Refer to multi-step procedures for triazoloquinoxaline derivatives in and .
  • SAR Tools : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with biological targets .
  • Analytical Workflows : Combine NMR, HPLC, and MS for rigorous quality control ().

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